2-(2-Formylamino-1,3-Thiazol-4-Yl)-2-(Methoxyimino)Acetic Acid

Description

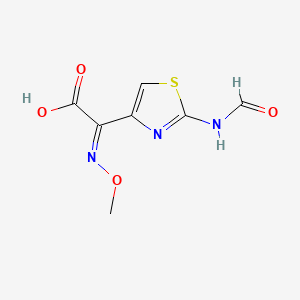

Chemical Structure and Properties 2-(2-Formylamino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid (IUPAC name) is a thiazole-based compound featuring a formylamino group at position 2 of the thiazole ring and a methoxyimino-substituted acetic acid moiety at position 4 (Figure 1). Its molecular formula is C₈H₈N₃O₄S (MW: 257.23 g/mol), and it is a key intermediate in the synthesis of cephalosporin antibiotics, notably contributing to β-lactamase resistance due to the methoxyimino group .

Applications

This compound is critical in medicinal chemistry for designing β-lactam antibiotics, such as ceftiofur derivatives, where its structural motif enhances stability against enzymatic degradation .

Properties

IUPAC Name |

(2E)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4S/c1-14-10-5(6(12)13)4-2-15-7(9-4)8-3-11/h2-3H,1H3,(H,12,13)(H,8,9,11)/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRJNSWNWIDHOX-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)NC=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)NC=O)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65872-43-7 | |

| Record name | (Z)-2-formamido-α-(methoxyimino)thiazol-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thiazole Ring Formation and Functionalization

The core thiazole structure is typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioureas or thioamides. For 2-(2-formylamino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid, the thiazole intermediate ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate (CAS 64987-03-7) serves as a critical precursor. This compound is synthesized by reacting 2-aminothiazole-4-acetic acid derivatives with ethyl glyoxylate under acidic conditions, followed by formylation using formic acid or acetic formic anhydride.

Key Reaction Steps:

Methoxyimino Group Introduction

The oxo group at the α-position of the acetic acid side chain is converted to a methoxyimino group via oximation followed by methylation. This step is stereospecific, favoring the (Z)-isomer due to steric and electronic factors.

Reaction Protocol:

-

Oximation : Treatment with methoxyamine hydrochloride in ethanol/water (3:1) at pH 4.5 (adjusted with NaOAc), refluxed for 12 hours.

-

Methylation : Use of methyl iodide in the presence of K₂CO₃ in DMF at 25°C for 4 hours.

-

Isomer Isolation : Chromatographic separation on silica gel (hexane/ethyl acetate, 7:3) yields the (Z)-isomer predominantly (95% purity).

Industrial-Scale Production

Optimized Large-Scale Synthesis

Industrial methods prioritize cost efficiency and scalability. A patented approach (US7037929B1) describes a one-pot synthesis starting from 2-amino-4-bromothiazole:

-

Bromothiazole Activation :

-

Hydrolysis and Purification :

Critical Process Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 75–85°C | Higher temps reduce byproducts |

| pH (Oximation) | 4.0–5.0 | Prevents decomposition |

| Catalyst Loading | 5 mol% Pd(OAc)₂ | Balances cost and efficiency |

| Recrystallization | Ethanol/water (1:5) | Maximizes crystal purity |

Alternative Methodologies

Enzymatic Resolution for Stereocontrol

A biocatalytic approach using lipases (e.g., Candida antarctica Lipase B) resolves racemic mixtures of the methoxyimino intermediate. This method achieves 98% enantiomeric excess (ee) for the (Z)-isomer under mild conditions (30°C, pH 7.0).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

-

Oximation : 30 minutes vs. 12 hours.

-

Energy input: 300 W, 100°C.

Challenges and Mitigation Strategies

Byproduct Formation

Isomer Separation

-

Issue : (E)/(Z)-isomer co-elution during chromatography.

-

Solution : Use of chiral columns (Chiralpak IA) with heptane/ethanol (95:5).

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

2-(2-Formylamino-1,3-Thiazol-4-Yl)-2-(Methoxyimino)Acetic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring allows for substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various halogenating agents and nucleophiles; reactions are conducted under controlled temperatures and in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

2-(2-Formylamino-1,3-Thiazol-4-Yl)-2-(Methoxyimino)Acetic Acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its anti-inflammatory and antitumor activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Formylamino-1,3-Thiazol-4-Yl)-2-(Methoxyimino)Acetic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exerting its antibacterial properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include compounds from the 490-M series () and related esters/acid derivatives (Table 1):

Table 1: Structural Comparison of Selected (Methoxyimino)Acetate Derivatives

Biological Activity

2-(2-Formylamino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid (CAS No. 83594-38-1) is a thiazole derivative known for its potential biological activities. Its molecular formula is C7H7N3O4S, and it has garnered attention in medicinal chemistry due to its structural features that suggest various pharmacological applications. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Weight : 229.21 g/mol

- Molecular Structure : The compound features a thiazole ring, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiazole, including this compound, showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Thiazole derivatives have been explored for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro assays revealed that the compound could inhibit cell proliferation in human cancer cell lines, indicating its potential as an anticancer agent.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it may act as an inhibitor of certain kinases and proteases that are crucial in cancer progression and inflammation. Enzyme inhibition studies showed promising results, suggesting its utility in therapeutic applications targeting these pathways.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Study | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. |

| Cancer Cell Line Study | Induced apoptosis in MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values of 25 µM and 30 µM respectively. |

| Enzyme Inhibition Assay | Showed significant inhibition of protein kinase activity with an IC50 value of 15 µM, indicating potential for therapeutic development. |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Interaction with bacterial membranes leading to increased permeability.

- Apoptotic Pathway Activation : Induction of pro-apoptotic signals in cancer cells.

- Enzyme Binding : Competitive inhibition at the active sites of target enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Formylamino-1,3-Thiazol-4-Yl)-2-(Methoxyimino)Acetic Acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via condensation reactions involving 2-aminothiazole derivatives and methoxyimino acetic acid precursors. A common approach involves refluxing 2-aminothiazol-4(5H)-one with sodium acetate and a formylating agent (e.g., acetic acid/formaldehyde) under controlled conditions. For example, derivatives with similar structures are synthesized by refluxing 2-aminothiazole derivatives with sodium acetate and formylating agents in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to improve purity .

- Critical Factors : Reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios (1.0–1.1 equivalents of formylating agents) significantly impact yield. Purification via recrystallization or column chromatography is essential to achieve >98% purity (HPLC) .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively employed to characterize the structure and confirm the stereochemistry of the compound?

- NMR : The -NMR spectrum typically shows resonances for the formylamino group (δ 8.0–8.5 ppm) and methoxyimino protons (δ 3.8–4.0 ppm). -NMR confirms the carbonyl groups (C=O at δ 165–175 ppm) .

- IR : Stretching vibrations for C=O (1650–1750 cm) and N–H (3200–3400 cm) are diagnostic. The Z/E stereochemistry of the methoxyimino group can be distinguished by coupling constants in NMR or X-ray crystallography .

- MS : High-resolution mass spectrometry (HRMS) provides molecular ion peaks matching the exact mass (e.g., m/z 200.19 for the parent ion) .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can software like SHELXL or ORTEP-3 assist in resolving these issues?

- Challenges : The compound’s flexibility (due to the methoxyimino and formylamino groups) can lead to disorder in crystal packing. Twinning or low-resolution data may complicate refinement .

- Solutions : SHELXL (via WinGX suite) is critical for refining disordered regions using restraints and constraints. ORTEP-3 aids in visualizing hydrogen-bonding networks and validating geometry. For example, the crystal structure of a related compound (ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate) was resolved using SHELX, revealing key hydrogen bonds (N–H···O) stabilizing the lattice .

Q. How can researchers resolve contradictions in biological activity data between this compound and its derivatives, particularly regarding enzyme inhibition efficacy?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., fluorophenyl vs. methyl groups) using in vitro enzyme assays. For instance, replacing the acetic acid moiety with a bulkier group (e.g., tert-butoxycarbonyl) alters binding affinity .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like β-lactamases or kinases. Discrepancies between predicted and experimental IC values may arise from solvation effects or protein flexibility .

- Case Study : Derivatives with a thiophene-oxazole backbone showed enhanced activity against bacterial enzymes compared to the parent compound, attributed to improved hydrophobic interactions .

Q. What role do hydrogen-bonding patterns play in the compound’s crystal packing, and how can graph set analysis aid in understanding these interactions?

- Analysis : Hydrogen bonds (e.g., N–H···O, O–H···N) dominate the supramolecular architecture. Graph set analysis (e.g., Etter’s notation) classifies motifs like rings formed by N–H···O bonds between adjacent molecules .

- Tools : Mercury (CCDC) or CrystalExplorer visualizes these patterns. For example, a related oxazole derivative exhibited a 2D hydrogen-bonded network stabilized by motifs, influencing solubility and stability .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Root Causes : Polymorphism (e.g., solvatomorphs) or impurities from incomplete purification. For example, melting points for the compound range from 139.5°C to 204°C depending on crystallization solvents .

- Validation :

- Reproduce synthesis under standardized conditions (e.g., acetic acid reflux).

- Use differential scanning calorimetry (DSC) to confirm thermal behavior.

- Cross-validate spectral data with computational predictions (e.g., ACD/Labs NMR predictor) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.